![molecular formula C6H3Cl2N3O B13762352 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features both oxazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine or oxazole derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5,7-diamino-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine .
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloro-2-(5-methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
- 6-Chloro-2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H3Cl2N3O |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
5,7-dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H3Cl2N3O/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3 |
InChI-Schlüssel |
QYDIEJVLYNBYHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
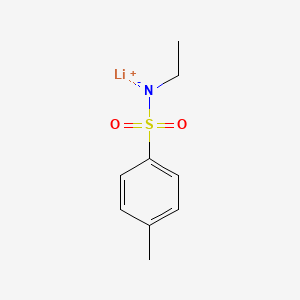
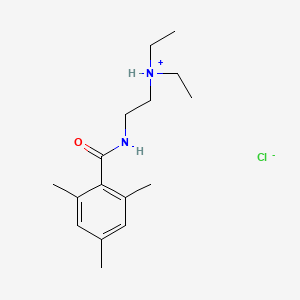

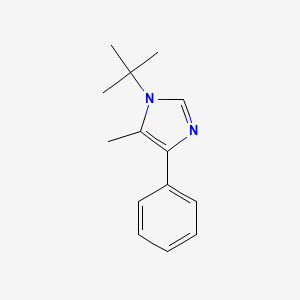
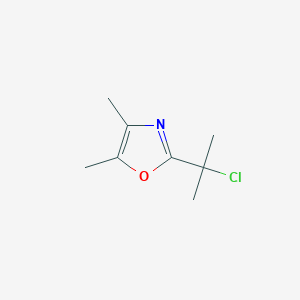
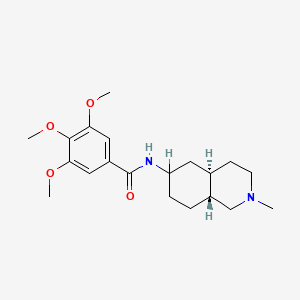






![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
